(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Catalog No.
S735454
CAS No.
943757-71-9
M.F
C20H27NOSi
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrroli...

CAS Number

943757-71-9

Product Name

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

IUPAC Name

[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Molecular Formula

C20H27NOSi

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m1/s1

InChI Key

RSUHWMSTWSSNOW-LJQANCHMSA-N

SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, universally recognized as the (R)-Hayashi-Jørgensen catalyst, is a premier chiral secondary amine organocatalyst utilized in asymmetric synthesis. It is primarily procured for highly enantioselective transformations, including Michael additions, α-functionalizations, and cascade cycloadditions that proceed via enamine or iminium intermediates [1]. The defining structural feature of this catalyst is its bulky diphenyl(trimethylsilyloxy)methyl group, which effectively shields one face of the reactive intermediate to dictate strict stereochemical control. For industrial and advanced laboratory procurement, this pre-formed, TMS-protected catalyst is prioritized over basic amino acid catalysts due to its superior solubility in organic solvents, resistance to parasitic side reactions, and capacity to consistently deliver >95% enantiomeric excess (ee) at low catalyst loadings [2].

Attempting to substitute the TMS-protected Hayashi-Jørgensen catalyst with its unprotected precursor, (R)-diphenylprolinol, or simpler organocatalysts like L-proline, frequently results in critical process failures [1]. Unprotected diphenylprolinol is highly susceptible to forming stable, unreactive hemiaminals or oxazolidines with aldehyde substrates; this traps the catalyst, halts the catalytic cycle, and drastically reduces both yield and enantioselectivity. Furthermore, while L-proline relies on hydrogen-bonding networks to direct stereochemistry, the TMS-diphenylprolinol catalyst utilizes intense steric shielding. Substituting one for the other fundamentally alters the transition state geometry, often reversing enantioselectivity or failing entirely to catalyze sterically demanding Michael additions and dearomative cycloadditions [2].

Prevention of Catalyst Trapping and Hemiaminal Formation

The TMS protection of the hydroxyl group is not merely a solubility aid; it is a critical structural requirement to prevent catalyst deactivation. When unprotected (R)-diphenylprolinol is used in α-functionalizations (such as α-trifluoromethylthiolation of aldehydes), it readily forms unreactive hemiaminals, resulting in poor turnover and extremely low enantiomeric excess (e.g., 11% ee). In contrast, the TMS-protected (R)-Hayashi-Jørgensen catalyst completely suppresses this parasitic pathway, enabling high yields and >90% ee in identical transformations [1].

Evidence DimensionEnantiomeric excess (ee) in aldehyde α-functionalization
Target Compound Data(R)-TMS-diphenylprolinol (>90% ee, high turnover)
Comparator Or BaselineUnprotected (R)-diphenylprolinol (11% ee, severe catalyst trapping)
Quantified Difference>79% absolute increase in enantiomeric excess
ConditionsAldehyde functionalization via enamine intermediate

Procurement of the pre-protected TMS variant is essential to prevent catastrophic yield losses and maintain strict chiral induction during scale-up.

Enantiocontrol in Asymmetric Michael Additions vs. L-Proline

For the asymmetric Michael addition of aldehydes to nitroalkenes, the choice of organocatalyst dictates the viability of the synthetic route. L-Proline, a common baseline organocatalyst, typically provides poor yields and low enantioselectivity for these specific substrates due to incompatible transition state geometries. However, the (R)-TMS-diphenylprolinol catalyst, utilizing its bulky silyl ether group for strict Si-face shielding, routinely achieves >95% ee and >80% yields at low catalyst loadings (1-10 mol%) [1].

Evidence DimensionEnantioselectivity in aldehyde-nitroalkene Michael additions
Target Compound Data(R)-TMS-diphenylprolinol (>95% ee, >80% yield)
Comparator Or BaselineL-Proline (Poor yield, low ee)
Quantified DifferenceTransformation shifts from synthetically unviable to highly efficient and stereopure
Conditions1-10 mol% catalyst loading, ambient to mild heating

For API synthesis requiring strict enantiopurity, procuring this specific catalyst is mandatory to achieve viable process yields and stereocontrol.

Optimal Steric Balance vs. TBDMS Analogs for Process Kinetics

While bulkier silyl protecting groups can be synthesized, the trimethylsilyl (TMS) group provides the optimal balance of steric shielding and reaction kinetics. Substituting the TMS group with a bulkier tert-butyldimethylsilyl (TBDMS) group can lead to excessive steric hindrance at the catalytic site. In sterically demanding cascade reactions or when using hindered substrates, the TBDMS analog often results in sluggish reaction rates and incomplete conversion, whereas the TMS-protected catalyst maintains rapid turnover and high enantiocontrol .

Evidence DimensionReaction rate and substrate tolerance
Target Compound Data(R)-TMS-diphenylprolinol (Fast kinetics, high conversion)
Comparator Or BaselineTBDMS-diphenylprolinol (Sluggish kinetics, potential incomplete conversion)
Quantified DifferenceSignificant reduction in reaction time and broader substrate scope for the TMS variant
ConditionsSterically hindered enamine/iminium cascade reactions

Selecting the TMS variant ensures optimal process kinetics and broad substrate compatibility, preventing the extended cycle times associated with overly bulky catalyst analogs.

Asymmetric Michael Additions for API Synthesis

Where this compound is the right choice for generating chiral building blocks via the addition of aldehydes to nitroalkenes or enones, leveraging its ability to consistently deliver >95% ee without catalyst trapping [1].

Organocascade Reactions for Complex Scaffolds

Ideal for one-pot tandem reactions (e.g., Michael/aldol or aza-Michael cascades) to construct complex cyclic scaffolds like morphans or piperidines, where strict stereocontrol and high turnover are required [2].

Enantioselective α-Functionalization of Aldehydes

The preferred catalyst for enantioselective α-amination, α-fluorination, or α-sulfenylation, as the TMS protection prevents the hemiaminal formation that plagues unprotected prolinol catalysts[3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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